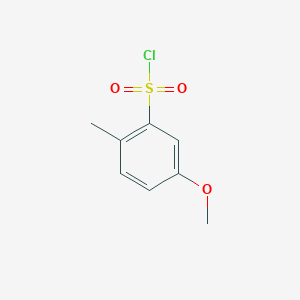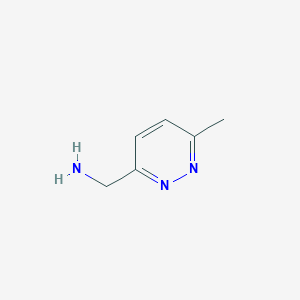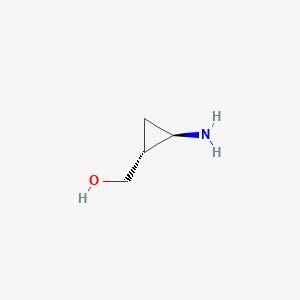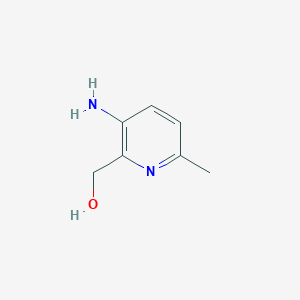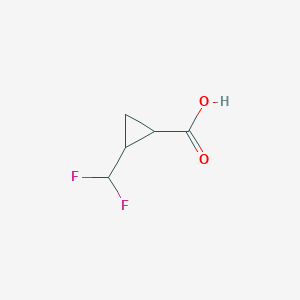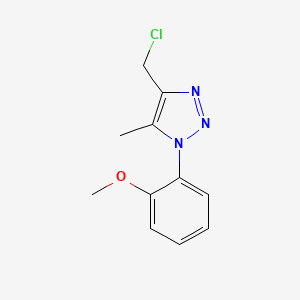
4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole
Vue d'ensemble
Description
The compound “4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms in the triazole ring is substituted with a methyl group (CH3) and a chloromethyl group (CH2Cl). The nitrogen atom adjacent to the methyl-substituted carbon is connected to a 2-methoxyphenyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an azide with an alkyne in the presence of a copper catalyst, a process known as a click reaction or Huisgen cycloaddition. The methoxyphenyl group could be introduced through a nucleophilic substitution reaction of a suitable precursor.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, which imparts unique chemical properties. The electron-rich nature of the triazole ring can facilitate various chemical reactions. The methoxyphenyl and chloromethyl groups are electron-donating and electron-withdrawing groups, respectively, which could influence the reactivity of the molecule.Chemical Reactions Analysis
The compound could undergo various chemical reactions. For instance, the chloromethyl group could be substituted by a nucleophile in a nucleophilic substitution reaction. The triazole ring could also participate in various transformations, depending on the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the polar triazole ring and methoxyphenyl group could increase its solubility in polar solvents. The compound could also exhibit interesting optical properties due to the conjugated system of the triazole ring and phenyl ring.Applications De Recherche Scientifique
Synthesis and Characterization
4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole and its derivatives have been synthesized through various chemical reactions, including esterification, chlorination, and reactions with different amines. The characterization of these compounds involves advanced techniques such as IR (Infrared Spectroscopy), NMR (Nuclear Magnetic Resonance), and X-ray crystallography to determine their structures and confirm their purity. The synthesis of these compounds provides a foundation for exploring their applications in different scientific fields due to their structural diversity and reactivity (Toumani, 2017).
Antimicrobial Activities
Some 1,2,4-triazole derivatives have been investigated for their antimicrobial activities. The synthesis of these compounds often involves reactions of various ester ethoxycarbonylhydrazones with primary amines. The antimicrobial screening of these compounds has shown that some possess good to moderate activities against a range of microorganisms. This suggests potential applications in developing new antimicrobial agents to combat infections (Bektaş et al., 2007).
Energetic Materials
The exploration of triazolyl-functionalized energetic salts indicates the potential of 1,2,4-triazole derivatives in the field of energetic materials. These compounds are characterized by good thermal stability and relatively high density, making them suitable for applications in propellants and explosives. The study of these materials involves comprehensive analyses, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), to evaluate their thermal properties and stability (Wang et al., 2007).
Molecular Interactions and Stability
Research on the tautomerism, molecular stabilities, and conformational analyses of triazole derivatives provides insights into their chemical behaviors and interactions at the molecular level. These studies, often supported by density functional theory (DFT) and molecular docking, help in understanding the mechanisms behind their potential biological or catalytic activities, laying the groundwork for their application in drug design and other biochemical processes (Karayel, 2021).
Corrosion Inhibition
Triazole derivatives have shown potential as corrosion inhibitors, particularly for mild steel in acidic environments. Their efficacy as inhibitors is attributed to their ability to form stable adsorption layers on metal surfaces, thereby protecting the metals from corrosive agents. Studies in this area focus on evaluating the inhibition efficiency through techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) (Bentiss et al., 2009).
Safety And Hazards
Without specific data, it’s hard to comment on the safety and hazards of this compound. However, as with all chemicals, it should be handled with appropriate safety measures.
Orientations Futures
The compound could be of interest in various fields such as medicinal chemistry, materials science, and synthetic chemistry, depending on its properties. Further studies could explore its potential applications.
Propriétés
IUPAC Name |
4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-8-9(7-12)13-14-15(8)10-5-3-4-6-11(10)16-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPDBCNKGQYRBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



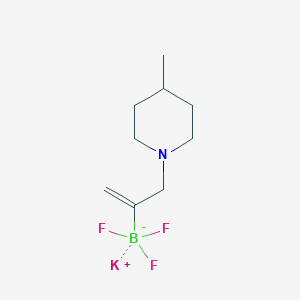
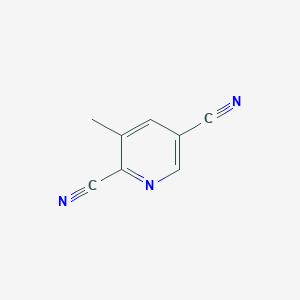
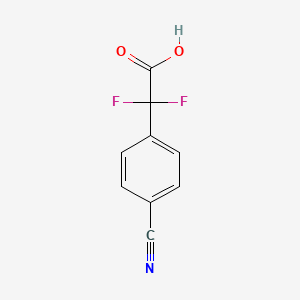
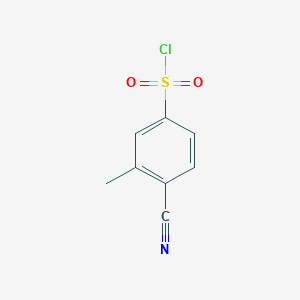
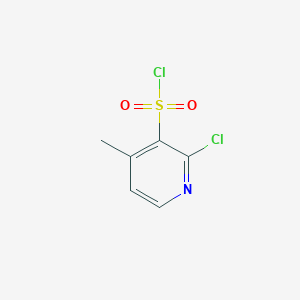
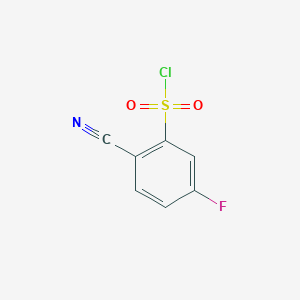
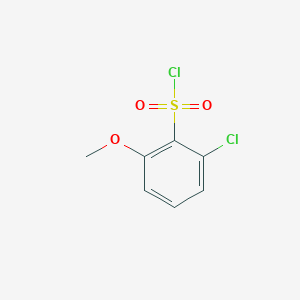
![7-Methylthieno[3,2-d]pyrimidine](/img/structure/B1455585.png)
![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B1455586.png)
